molecular formula C8H5Cl2FO2 B1420713 (2-Chloro-4-fluorophenoxy)acetyl chloride CAS No. 826990-46-9

(2-Chloro-4-fluorophenoxy)acetyl chloride

Cat. No.: B1420713
CAS No.: 826990-46-9
M. Wt: 223.02 g/mol
InChI Key: JZWFGGORSXJUQG-UHFFFAOYSA-N
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Description

“(2-Chloro-4-fluorophenoxy)acetyl chloride” is a specialty product used in proteomics research . It has a molecular formula of C8H5Cl2FO2 and a molecular weight of 223.03 g/mol.

Scientific Research Applications

1. Sequestration and Metabolite Identification in Plants

Research by Tront and Saunders (2007) used nuclear magnetic resonance (NMR) to study the fate of halogenated phenols in plants, focusing on metabolites of 4-chloro-2-fluorophenol. They identified and quantified contaminants and their metabolites, including several fluorinated metabolites, in plant extracts. This study is significant for understanding how plants accumulate and transform contaminants like (2-Chloro-4-fluorophenoxy)acetyl chloride (Tront & Saunders, 2007).

2. Crystal Structure Analysis

Prabhuswamy et al. (2021) synthesized 2-(4-fluorophenoxy) acetic acid and analyzed its crystal structure, providing insights into its molecular arrangement. This research contributes to our understanding of the physical characteristics of similar compounds, which is crucial for various scientific applications (Prabhuswamy et al., 2021).

3. Fluoroionophore Development and Metal Recognition

Hong et al. (2012) developed fluoroionophores from diamine-salicylaldehyde derivatives, showing their spectra diversity when interacting with metal cations. Such studies are pivotal in advancing our understanding of metal recognition and interaction in various solutions, potentially benefiting environmental and analytical chemistry (Hong et al., 2012).

4. Improved Synthetic Routes for Monomers

Baek and Harris (2005) focused on developing an efficient synthetic route for a self-polymerizable monomer, which is related to compounds like this compound. This research enhances our understanding of polymer chemistry and the development of new materials (Baek & Harris, 2005).

5. Photodissociation Studies in Chemistry

Deshmukh and Hess (1994) investigated the photodissociation of acetyl chloride, which is relevant to the study of this compound. Such research helps in understanding the behavior of similar compounds under specific conditions, which is valuable in physical chemistry and material sciences (Deshmukh & Hess, 1994).

6. Two-Dimensional Hydrogen-Bonded Polymer Structures

Smith (2014) explored the crystal structures of the ammonium salts of phenoxyacetic acid and (4-fluorophenoxy)acetic acid. Understanding these structures is crucial in materials science, particularly in the development of new polymers and understanding intermolecular interactions (Smith, 2014).

Safety and Hazards

“(2-Chloro-4-fluorophenoxy)acetyl chloride” is likely to be hazardous. Contact with water can liberate toxic gas . It’s recommended to wear personal protective equipment, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, and clothing .

Properties

IUPAC Name

2-(2-chloro-4-fluorophenoxy)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO2/c9-6-3-5(11)1-2-7(6)13-4-8(10)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWFGGORSXJUQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)OCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675488
Record name (2-Chloro-4-fluorophenoxy)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

826990-46-9
Record name (2-Chloro-4-fluorophenoxy)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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